7-(delta-Hydroxybutyl)guanosine
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Overview
Description
7-(delta-Hydroxybutyl)guanosine is a nucleoside derivative of guanosine, characterized by the presence of a hydroxybutyl group at the 7th position of the guanine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(delta-Hydroxybutyl)guanosine typically involves the alkylation of guanosine with a suitable hydroxybutyl halide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
7-(delta-Hydroxybutyl)guanosine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxybutyl group to a butyl group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to activate the hydroxy group for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction can produce butyl-substituted guanosine .
Scientific Research Applications
7-(delta-Hydroxybutyl)guanosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Mechanism of Action
The mechanism of action of 7-(delta-Hydroxybutyl)guanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act by inhibiting enzymes involved in nucleic acid synthesis or by inducing mutations in the genetic material. The hydroxybutyl group can also interact with cellular proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound, lacking the hydroxybutyl group.
7-Methylguanosine: A similar compound with a methyl group at the 7th position.
7-(delta-Hydroxypropyl)guanosine: A compound with a hydroxypropyl group instead of a hydroxybutyl group.
Uniqueness
7-(delta-Hydroxybutyl)guanosine is unique due to the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This modification can enhance its ability to interact with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
74746-57-9 |
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Molecular Formula |
C14H22N5O6+ |
Molecular Weight |
356.35 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(4-hydroxybutyl)-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C14H21N5O6/c15-14-16-11-8(12(24)17-14)18(3-1-2-4-20)6-19(11)13-10(23)9(22)7(5-21)25-13/h6-7,9-10,13,20-23H,1-5H2,(H2-,15,16,17,24)/p+1/t7-,9-,10-,13-/m1/s1 |
InChI Key |
SDTRZYKYNKBXSB-QYVSTXNMSA-O |
Isomeric SMILES |
C1=[N+](C2=C(N1CCCCO)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=[N+](C2=C(N1CCCCO)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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